methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate
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Overview
Description
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate is a complex organic compound featuring a quinoxaline core structure. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that quinoline and its analogues, which are structurally similar to this compound, have versatile applications in medicinal chemistry . They play a major role in drug discovery and have been reported to have multiple therapeutic applications .
Mode of Action
Compounds with similar structures, such as quinoline derivatives, have been reported to inhibit a number of enzymes and protein functions . The interaction of these compounds with their targets often results in changes that contribute to their therapeutic effects.
Biochemical Pathways
Quinoxalin-2(1h)-ones, which are structurally similar, have been reported to be involved in recyclable heterogeneous catalytic reactions for direct c–h functionalisation . This suggests that methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate may also interact with similar biochemical pathways.
Result of Action
Compounds with similar structures have been reported to have anticancer activity and can enhance anti-tumor activity . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method includes the reaction of quinoxalin-2(1H)-one with appropriate reagents under controlled conditions to introduce the hydroxy and carbonyl groups . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoxalin-2(1H)-one derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-sulphonyl quinoxalines
- 3-[(alkylthio)methyl]quinoxaline-1-oxide derivatives
- Pyrazolo quinoxalines
Uniqueness
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carbonyl groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 3-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-20-12(18)6-7-14-13(19)16-8-11(17)15-9-4-2-3-5-10(9)16/h2-5H,6-8H2,1H3,(H,14,19)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQYHUMCFYKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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